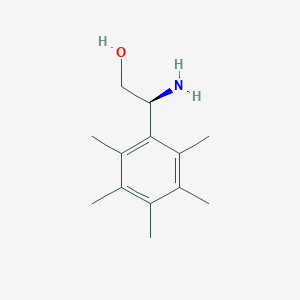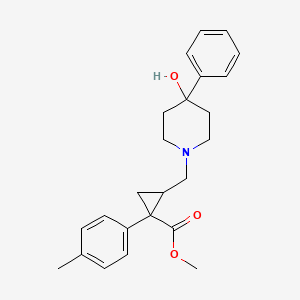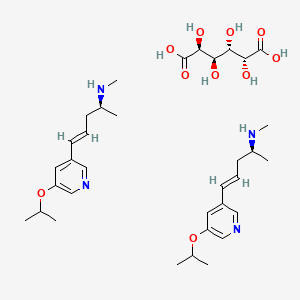
Ispronicline hemigalactarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Ispronicline hemigalactarate involves several steps, including the preparation of the core structure and the subsequent attachment of functional groups. The synthetic route typically involves the use of organic solvents and reagents under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and efficiency .
Chemical Reactions Analysis
Ispronicline hemigalactarate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ispronicline hemigalactarate has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a model compound to study the behavior of nicotinic acetylcholine receptors. In biology and medicine, it has been investigated for its potential to enhance cognitive function and protect neurons from damage. This makes it a promising candidate for the treatment of cognitive disorders such as ADHD and Alzheimer’s disease .
Mechanism of Action
The mechanism of action of Ispronicline hemigalactarate involves its binding to the alpha4beta2 nicotinic acetylcholine receptor, where it acts as a partial agonist. This binding leads to the activation of the receptor and subsequent modulation of neurotransmitter release, which is believed to contribute to its cognition-enhancing and neuroprotective effects .
Comparison with Similar Compounds
Ispronicline hemigalactarate is unique in its selectivity for the alpha4beta2 nicotinic acetylcholine receptor. Similar compounds include Rivanicline and other nicotinic receptor agonists, but this compound stands out due to its specific receptor selectivity and potential therapeutic applications .
Properties
CAS No. |
252870-54-5 |
|---|---|
Molecular Formula |
C34H54N4O10 |
Molecular Weight |
678.8 g/mol |
IUPAC Name |
(E,2S)-N-methyl-5-(5-propan-2-yloxypyridin-3-yl)pent-4-en-2-amine;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid |
InChI |
InChI=1S/2C14H22N2O.C6H10O8/c2*1-11(2)17-14-8-13(9-16-10-14)7-5-6-12(3)15-4;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h2*5,7-12,15H,6H2,1-4H3;1-4,7-10H,(H,11,12)(H,13,14)/b2*7-5+;/t2*12-;1-,2+,3+,4-/m00./s1 |
InChI Key |
ZWBUMZBKAWZANO-ZPRQNAFRSA-N |
Isomeric SMILES |
C[C@H](NC)C/C=C/C1=CC(=CN=C1)OC(C)C.C[C@H](NC)C/C=C/C1=CC(=CN=C1)OC(C)C.[C@H](O)([C@H](O)C(=O)O)[C@H](O)[C@@H](O)C(=O)O |
Canonical SMILES |
CC(C)OC1=CN=CC(=C1)C=CCC(C)NC.CC(C)OC1=CN=CC(=C1)C=CCC(C)NC.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 4'-(methylamino)-3H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexane]-4(5H)-carboxylate](/img/structure/B12296024.png)
![4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol; (2R,3S,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-hexanoic acid](/img/structure/B12296035.png)
![3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]nonane](/img/structure/B12296037.png)
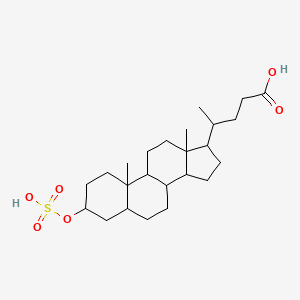
![3-O-tert-butyl 5-O-(4,13-diacetyloxy-2-benzoyloxy-1-hydroxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[12.3.1.03,11.04,7.09,11]octadec-14-en-16-yl) 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12296045.png)
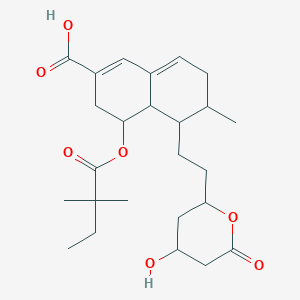
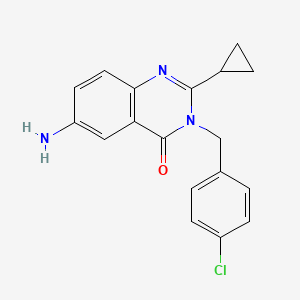
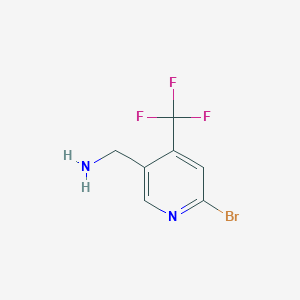
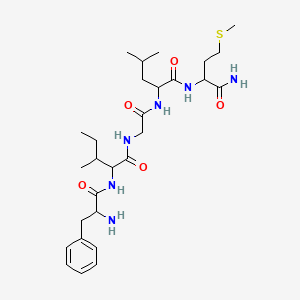


![N-[(1S)-2-diphenylphosphanyl-1-(2-diphenylphosphanylphenyl)ethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12296099.png)
